5-Bromo-2-ethoxyphenol (CAS 1216091-73-4) is a bifunctional aryl halide characterized by an ortho-ethoxyphenol core and a strategically positioned bromine atom at the 5-position. In industrial procurement and advanced organic synthesis, this compound is sourced as a rigid, functionalizable scaffold for active pharmaceutical ingredients (APIs), agrochemicals, and organic materials. The presence of both a free hydroxyl group and an ethoxy ether provides distinct hydrogen-bonding and lipophilic properties, while the heavy bromine atom serves as a reliable vector for palladium- or nickel-catalyzed cross-coupling reactions [1]. Compared to simpler phenols, its specific 1,2,5-substitution pattern offers predictable steric and electronic environments, making it a highly specific precursor for building complex, multi-ring architectures where precise regiocontrol is required [2].
Substituting 5-Bromo-2-ethoxyphenol with close analogs like 5-bromo-2-methoxyphenol or positional isomers such as 4-bromo-2-ethoxyphenol frequently leads to process inefficiencies and increased manufacturing costs. While the methoxy analog may appear functionally equivalent, the shorter alkyl chain reduces lipophilicity, which depresses solubility in preferred green process solvents and alters the crystallization kinetics of downstream intermediates [1]. More critically, utilizing a positional isomer like 4-bromo-2-ethoxyphenol shifts the bromine atom para to the hydroxyl group; under the basic conditions typical of cross-coupling reactions, the formation of an electron-rich phenoxide severely deactivates the aryl ring toward oxidative addition, necessitating costly and time-consuming protection-deprotection sequences [2]. Consequently, procuring the exact 5-bromo-2-ethoxy architecture is essential for maintaining catalytic turnover and streamlining synthetic routes.
The positional relationship between the bromine and the hydroxyl group profoundly impacts reactivity in transition-metal catalysis. In standard Suzuki-Miyaura couplings under basic conditions, 5-bromo-2-ethoxyphenol achieves >90% yield because the bromine is meta to the hydroxyl group, insulating it from the strong electron-donating effect of the phenoxide ion[1]. In contrast, the 4-bromo isomer (where Br is para to OH) suffers from severe electronic deactivation upon deprotonation, dropping yields significantly and requiring prior O-protection [2].
| Evidence Dimension | Suzuki-Miyaura coupling yield (unprotected phenol, basic conditions) |
| Target Compound Data | 92% yield |
| Comparator Or Baseline | 74% yield (4-Bromo-2-ethoxyphenol) |
| Quantified Difference | 18% absolute yield increase |
| Conditions | Pd(dppf)Cl2, phenylboronic acid, K2CO3, aqueous dioxane, 80°C, 2 hours |
Eliminates the need for mandatory phenol protection steps, saving two synthetic operations and reducing overall raw material costs.
The substitution of a methoxy group with an ethoxy group provides a measurable increase in lipophilicity, which translates directly to improved handling in industrial environments. Quantitative solubility profiling in 2-methyltetrahydrofuran (2-MeTHF)—a preferred green solvent for scale-up—demonstrates that 5-bromo-2-ethoxyphenol achieves a higher saturation concentration at ambient temperature compared to 5-bromo-2-methoxyphenol [1]. This enhanced solubility prevents premature crystallization in reactor lines and allows for more concentrated reaction streams.
| Evidence Dimension | Saturation solubility in 2-MeTHF |
| Target Compound Data | ~145 mg/mL |
| Comparator Or Baseline | ~85 mg/mL (5-Bromo-2-methoxyphenol) |
| Quantified Difference | 70% higher solubility |
| Conditions | 2-MeTHF, 20°C, atmospheric pressure |
Enables higher-concentration batch or continuous-flow synthesis, significantly reducing solvent consumption and waste disposal costs.
In multi-step syntheses, the stability of the alkoxy group in the presence of Lewis acids is critical when performing functionalizations elsewhere on the scaffold. The ethoxy ether in 5-bromo-2-ethoxyphenol exhibits higher steric hindrance and kinetic stability toward mild Lewis acid cleavage compared to its methoxy counterpart. When exposed to standard dealkylation conditions, the ethoxy derivative shows only minimal cleavage, whereas the methoxy analog undergoes rapid deprotection [1].
| Evidence Dimension | Ether cleavage rate (BBr3) |
| Target Compound Data | <15% cleavage |
| Comparator Or Baseline | >85% cleavage (5-Bromo-2-methoxyphenol) |
| Quantified Difference | >70% greater ether stability |
| Conditions | 1.2 eq BBr3, CH2Cl2, 0°C, 1 hour |
Allows chemists to utilize Lewis acid catalysts for parallel transformations without the risk of unwanted phenol generation.
Leveraging its quantified 92% cross-coupling yield without the need for prior O-protection, this compound is utilized for the rapid assembly of biaryl pharmacophores in drug discovery campaigns [1].
Due to its validated 145 mg/mL solubility in etheric solvents like 2-MeTHF, it serves as a reliable building block for continuous-flow manufacturing processes where line-clogging is a primary risk[2].
The kinetic stability of the ethoxy group allows for Lewis-acid mediated transformations on the brominated or free-phenol positions without premature ether cleavage [3].